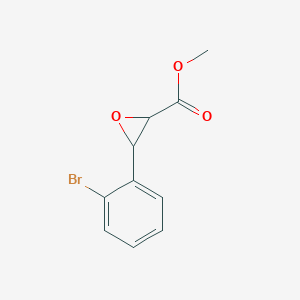

Methyl 3-(2-Bromophenyl)oxirane-2-carboxylate

Description

Methyl 3-(2-bromophenyl)oxirane-2-carboxylate is an α,β-epoxy carbonyl compound characterized by a brominated aromatic ring attached to an oxirane (epoxide) ring and a methyl ester group. This compound belongs to a class of glycidic esters, which are pivotal intermediates in organic synthesis for constructing complex molecules, including pharmaceuticals and agrochemicals . The bromine substituent at the 2-position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, such as hydrogen bonding and crystal packing .

The synthesis of such epoxy carboxylates often involves the Darzens reaction, a classical method for forming α,β-epoxy carbonyl compounds via condensation of aldehydes/ketones with α-halo esters . Alternative routes include epoxidation of α,β-unsaturated esters or ring-opening reactions of simpler oxirane precursors, as demonstrated in the synthesis of related α-hydroxyesters .

Properties

IUPAC Name |

methyl 3-(2-bromophenyl)oxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-13-10(12)9-8(14-9)6-4-2-3-5-7(6)11/h2-5,8-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTXEKYZHJGFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-Bromophenyl)oxirane-2-carboxylate typically involves the reaction of 2-bromobenzaldehyde with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring . The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Commonly used solvents include ethanol or methanol

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-Bromophenyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

Reduction: The ester group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenyl oxiranes.

Oxidation: Products include diols or carboxylic acids.

Reduction: Products include alcohols or aldehydes.

Scientific Research Applications

Methyl 3-(2-Bromophenyl)oxirane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-Bromophenyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity is exploited in various chemical and biological assays to study enzyme activity, protein function, and other biochemical processes.

Comparison with Similar Compounds

Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate

A structural analog with a chlorine substituent at the 4-position, this compound exhibits distinct electronic effects due to chlorine’s stronger electron-withdrawing nature compared to bromine. Spectroscopic data (e.g., $^{13}\text{C}$ NMR: δ 167.98 for the ester carbonyl) align closely with the brominated derivative, but the 4-chloro substitution reduces steric hindrance, enhancing reactivity in nucleophilic epoxide ring-opening reactions .

Methyl 3-(2-Nitrophenyl)oxirane-2-carboxylate

The nitro group at the 2-position introduces significant electron-withdrawing effects, making the epoxide ring more electrophilic. Unlike the brominated analog, this compound undergoes reductive cyclization upon treatment with sodium dithionite, forming heterocyclic systems like quinoxalinones . This highlights how substituent electronic properties dictate divergent reactivity pathways.

Substituted Phenyl Derivatives

Methyl 3-(4-Methoxyphenyl)oxirane-2-carboxylate

The methoxy group at the 4-position is electron-donating, decreasing the electrophilicity of the epoxide ring. This compound’s synthesis via stereoselective methods (e.g., (salen)Co(III)-catalyzed reactions) yields enantiopure forms (e.g., (2R,3S)-configuration), critical for chiral drug synthesis . In contrast, the brominated analog’s synthesis may lack such stereochemical control, depending on the route employed.

Methyl 3-(4-Cyanophenyl)oxirane-2-carboxylate

The cyano group’s strong electron-withdrawing effect parallels bromine but with reduced steric demand. This derivative shows enhanced solubility in polar solvents compared to the brominated compound, as evidenced by supplier data .

Aliphatic and Heterocyclic Analogs

Methyl 3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate

Aliphatic substituents, such as methylpentenyl groups, drastically alter physical properties. These derivatives are more lipophilic and less crystalline than aromatic analogs, complicating crystallization .

3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide

Replacing the methyl ester with an amide group enhances hydrogen-bonding capacity, as shown in crystal structure analyses (e.g., N–H···O interactions) . This modification increases melting points and stability compared to the ester derivative.

| Property | 2-Bromophenyl Ester | N-Phenylcarboxamide | Aliphatic Analog |

|---|---|---|---|

| Hydrogen Bonding | Weak (ester CO) | Strong (amide N–H) | None |

| Melting Point | ~100–120°C (estimated) | >200°C | Oily liquid |

Research Findings and Implications

- Synthetic Flexibility : The brominated compound’s steric profile slows epoxide ring-opening reactions compared to chloro or nitro analogs, making it preferable for stepwise syntheses requiring controlled reactivity .

- Crystallography : Bromine’s heavy-atom effect aids in crystal structure determination via X-ray diffraction, a advantage over lighter substituents like methoxy .

- Thermodynamics : Synthesis of methoxy-substituted derivatives is endothermic (ΔH > 0), whereas brominated analogs may follow similar or distinct thermodynamic profiles depending on the route .

Biological Activity

Methyl 3-(2-Bromophenyl)oxirane-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and reactivity. This article delves into its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound contains an epoxide functional group, which is a three-membered cyclic ether. The presence of the bromophenyl group enhances its reactivity and potential interactions with biological macromolecules. The oxirane ring is characterized by high strain, making it susceptible to nucleophilic attack, which is crucial for its biological activity.

The mechanism of action of this compound primarily involves its interaction with nucleophiles. The epoxide can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications that can alter their activity. This reactivity is exploited in various biochemical assays to study enzyme activity and protein function.

Molecular Targets

- Enzymes : The compound has been shown to inhibit or modify the activity of enzymes that catalyze epoxide reactions. This inhibition can affect metabolic pathways and cellular signaling.

- Receptors : this compound may interact with specific receptors, potentially leading to changes in cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies suggest potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Its ability to interact with cellular enzymes positions it as a potential lead compound in cancer therapy. Similar compounds have shown efficacy in inhibiting cancer cell growth through mechanisms like apoptosis induction .

Case Studies and Research Findings

- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Cell Viability Assays : Research involving various cancer cell lines indicated that this compound reduces cell viability in a dose-dependent manner. For example, A549 lung cancer cells exhibited significant growth inhibition when treated with the compound .

- Reactivity with Biomolecules : The compound's reactivity was evaluated using mass spectrometry and NMR spectroscopy, confirming its ability to form adducts with proteins, which could be linked to its biological effects .

Data Tables

Q & A

Q. What are the methodological considerations for synthesizing Methyl 3-(2-Bromophenyl)oxirane-2-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves epoxidation of α,β-unsaturated esters or coupling reactions using bromophenyl precursors. Key considerations include:

- Precursor selection : Use of 2-bromophenylboronic acid (e.g., for Suzuki-Miyaura coupling) or triflate derivatives (e.g., 2-bromophenyl trifluoromethanesulfonate) to ensure regioselectivity .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd-based) in inert atmospheres to minimize side reactions .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF, THF) at controlled temperatures (60–80°C) to balance reactivity and stability .

Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the stereochemistry of this compound?

- NMR spectroscopy : 2D NOESY or COSY to confirm spatial proximity of protons, especially for epoxide ring stereochemistry. H NMR coupling constants () between epoxide protons (typically 2–5 Hz) indicate cis/trans configurations .

- X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves absolute configuration. Mercury software aids in void analysis and packing pattern identification .

- IR spectroscopy : Confirms ester (C=O stretch ~1700 cm) and epoxide (C-O-C ~1250 cm) functional groups .

Q. What are the common reactions involving the epoxide ring, and how are reaction conditions tailored for regioselectivity?

The epoxide undergoes nucleophilic ring-opening reactions:

- Acid-catalyzed conditions : Protic acids (e.g., HSO) favor attack at the more substituted carbon due to carbocation stability .

- Base-mediated conditions : Strong bases (e.g., NaOH) direct nucleophiles to the less hindered carbon.

- Catalytic asymmetric openings : Chiral catalysts (e.g., Jacobsen’s) enable enantioselective synthesis of diols or ethers .

Solvent polarity (e.g., DCM vs. MeOH) and temperature (0°C to RT) are adjusted to control kinetic vs. thermodynamic outcomes .

Advanced Questions

Q. How can crystallographic data resolve contradictions in structural assignments, and what validation tools are recommended?

- SHELXL refinement : Corrects for thermal motion and disorder by refining anisotropic displacement parameters. The

R1andwR2values (<5%) validate model accuracy . - Structure validation : Use PLATON (via Mercury) to check for missed symmetry, twinning, or hydrogen-bonding inconsistencies .

- Puckering analysis : Cremer-Pople parameters (e.g., ring puckering amplitude) quantify deviations from planarity in the oxirane ring, addressing stereochemical ambiguities .

Q. How do electronic effects of the 2-bromophenyl group influence epoxide reactivity in mechanistic studies?

The electron-withdrawing bromine substituent:

- Activates the epoxide : Increases electrophilicity, accelerating nucleophilic attack.

- Directs regioselectivity : Stabilizes partial positive charge on the adjacent carbon, favoring nucleophilic addition at the para position relative to Br .

Mechanistic contradictions (e.g., competing SN1/SN2 pathways) are resolved via kinetic isotope effects (KIEs) or DFT calculations .

Q. What strategies address low yields in stereoselective functionalization, and how are competing pathways suppressed?

- Protecting groups : Temporarily block reactive sites (e.g., ester reduction to alcohol) to prevent side reactions .

- Additive screening : Lewis acids (e.g., ZnCl) or crown ethers enhance nucleophilicity and stabilize transition states .

- High-throughput screening : Microscale reactions with varying catalysts/solvents identify optimal conditions .

Contradictions in stereochemical outcomes are analyzed using enantiomeric excess (ee) measurements via chiral HPLC or Mosher ester derivatization .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.